![molecular formula C9H11N3O4S B2625014 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-38-2](/img/structure/B2625014.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide
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Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are described as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of these compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were not detailed in the sources I found .
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide: interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the excitability of cells .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide affects various biochemical pathways. These channels play a key role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The ADME properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide ’s action include changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes and conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c13-8-3-7(10-5-11-8)9(14)12-6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVLZULVPUYXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide |
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